amine CAS No. 1094641-70-9](/img/structure/B2795793.png)

[(2,5-Difluorophenyl)methyl](propyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

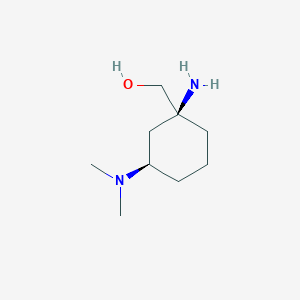

(2,5-Difluorophenyl)methylamine is a chemical compound with the CAS Number: 1094641-70-9 . It has a molecular weight of 185.22 . The IUPAC name for this compound is N-(2,5-difluorobenzyl)-1-propanamine .

Molecular Structure Analysis

The InChI code for(2,5-Difluorophenyl)methylamine is 1S/C10H13F2N/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h3-4,6,13H,2,5,7H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

(2,5-Difluorophenyl)methylamine is a liquid at room temperature .

Aplicaciones Científicas De Investigación

Organocatalysis

- Chiral amines like (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine and (2S,5S)-2,5-diphenylpyrrolidine can catalyze the enantioselective Michael addition of aldehydes to vinyl ketones, forming optically active substituted 5-keto aldehydes. This is significant for synthesizing complex molecules in an enantioselective manner (Melchiorre & Jørgensen, 2003).

Material Science and Organic Electronics

- Novel 2,4-difluorophenyl-functionalized arylamines have been synthesized and used as hole-injecting/hole-transporting layers in organic light-emitting devices. These compounds, such as tris(2′,4′-difluorobiphenyl-4-yl)-amine, demonstrate improved device efficiency due to the electron-withdrawing fluorinated substituents (Li et al., 2012).

Synthetic Chemistry

- N‐Methyl‐ and N‐alkylamines, important in both academic research and industrial production, can be synthesized using cost-efficient reductive amination protocols. Nitrogen‐doped, graphene‐activated nanoscale Co3O4‐based catalysts are used for this process, highlighting the importance of sustainable and cost-effective synthetic methods (Senthamarai et al., 2018).

Synthesis of Aminosugars

- A novel method has been developed for the synthesis of aminosugars, where methyl 2,3-dideoxy-4,6-O-(phenylmethylene)-3-C-phenylsulfonyl-alpha-D-erythro-hex-2-enopyranoside reacts with primary and secondary amines. This provides a new route for introducing N-monoalkylated and N,N-dialkylated amines into pyranoses (Ravindran et al., 2000).

Polymer Science

- Amine-functionalized colloidal silica, used in various applications, can be synthesized and characterized efficiently. Techniques like asymmetric flow field flow fractionation with online light scattering detection are employed for assessing the uniformity of silica particles (Soto-Cantu et al., 2012).

These studies demonstrate the diverse applications of “(2,5-Difluorophenyl)methylamine” and related compounds in scientific research, ranging from catalysis and material science to synthesis and polymer technology.

Safety And Hazards

Propiedades

IUPAC Name |

N-[(2,5-difluorophenyl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h3-4,6,13H,2,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBBRWKAUHKIGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=C(C=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2,5-Difluorophenyl)methyl](propyl)amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2795711.png)

![2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2795712.png)

![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2795715.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2795717.png)

![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2795720.png)

![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2795723.png)

![(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2795726.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2795728.png)

![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2795733.png)